molecular formula C7H5BrF2OS B1449009 5-Bromo-2-(difluoromethoxy)thiophenol CAS No. 1807116-80-8

5-Bromo-2-(difluoromethoxy)thiophenol

Cat. No.: B1449009
CAS No.: 1807116-80-8
M. Wt: 255.08 g/mol
InChI Key: MDTYSTNZVZVNLI-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)thiophenol is a chemical compound belonging to the class of thiophenols. It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a thiophenol moiety. This compound is a yellowish crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethoxy)thiophenol typically involves the bromination of 2-(difluoromethoxy)thiophenol. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)thiophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the difluoromethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiophenols can be formed.

    Oxidation Products: Sulfonic acids, sulfoxides, and sulfones are typical products.

    Reduction Products: Dehalogenated thiophenols and reduced difluoromethoxy derivatives are common.

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)thiophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)thiophenol involves its interaction with specific molecular targets. The bromine atom and the difluoromethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(difluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a thiophenol moiety.

    5,5-Dibromo-2,25,2-terthiophene: Contains multiple bromine atoms and thiophene rings.

Uniqueness

5-Bromo-2-(difluoromethoxy)thiophenol is unique due to the presence of both a bromine atom and a difluoromethoxy group on a thiophenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2OS/c8-4-1-2-5(6(12)3-4)11-7(9)10/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTYSTNZVZVNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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